molecular formula C7H12BrNO B11825778 [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol

[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol

Cat. No.: B11825778
M. Wt: 206.08 g/mol
InChI Key: LMGAKYVHUKRNSK-NKWVEPMBSA-N
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Description

[(1S,6S)-1-bromo-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a bromine atom, an azabicyclo structure, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various substituted derivatives.

Scientific Research Applications

[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4R,6S)-(–)-1-Methyl-2-phenethyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol
  • (1R,2R,4S,6S)-(–)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol
  • (±)-6-Octyl-7-oxabicyclo[4.1.0]heptan-2-ol

Uniqueness

[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its specific combination of a bromine atom, azabicyclo structure, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H12BrNO

Molecular Weight

206.08 g/mol

IUPAC Name

[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol

InChI

InChI=1S/C7H12BrNO/c8-7-3-6(7,5-10)1-2-9-4-7/h9-10H,1-5H2/t6-,7+/m0/s1

InChI Key

LMGAKYVHUKRNSK-NKWVEPMBSA-N

Isomeric SMILES

C1CNC[C@]2([C@@]1(C2)CO)Br

Canonical SMILES

C1CNCC2(C1(C2)CO)Br

Origin of Product

United States

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